1-Azido-2-chlorobenzene
Overview
Description
1-Azido-2-chlorobenzene is a compound with the molecular formula C6H4ClN3. It has a molecular weight of 153.57 g/mol . This compound is also known by other names such as o-Chlorphenylazid .
Physical And Chemical Properties Analysis
1-Azido-2-chlorobenzene has a molecular weight of 153.57 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. Its rotatable bond count is 1 .Scientific Research Applications
General Use of 1-Azido-2-chlorobenzene
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Azido-2-chlorobenzene is an organic compound used as a building block in organic synthesis . It’s a solution in tert-butyl methyl ether, and it’s often used in the preparation of other organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired synthesis. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcomes also depend on the specific reactions it’s used in. In general, it allows for the synthesis of a wide range of organic compounds .
Use in the Synthesis of Various Heterocycles
- Scientific Field : Organic Chemistry
- Summary of the Application : Organic azides such as 1-Azido-2-chlorobenzene have been used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s).
- Methods of Application : The azide group in 1-Azido-2-chlorobenzene can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Results or Outcomes : This method has been used to synthesize various heterocycles from organic azides . The review also provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .
Safety And Hazards
Future Directions
Given the versatility of azides in chemical reactions, there is potential for further exploration and development of synthetic strategies to access aliphatic azides . This could lead to the creation of a wider range of nitrogen-based scaffolds for therapeutic drugs, biologically active compounds, and functional materials .
properties
IUPAC Name |
1-azido-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTPYRQIAMETSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464995 | |
Record name | 1-azido-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2-chlorobenzene | |
CAS RN |
3296-07-9 | |
Record name | 1-azido-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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